molecular formula C20H25NO2 B12060615 (1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide CAS No. 352530-53-1

(1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide

Katalognummer: B12060615
CAS-Nummer: 352530-53-1
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: YBSOZNKAYZZSLZ-FCEWJHQRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide typically involves the reaction of (1R, 2R)-pseudoephedrine with (S)-2-methylhydrocinnamic acid. The reaction is carried out under specific conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

(1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various conditions, such as nasal congestion and inflammation.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound’s stereochemistry allows it to bind selectively to these receptors, modulating their activity and resulting in physiological effects like vasoconstriction and bronchodilation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R, 2R)-Pseudoephedrine: A precursor to the compound, known for its use as a decongestant.

    (S)-2-methylhydrocinnamic acid: Another precursor, used in the synthesis of various chiral compounds.

    Ephedrine: A structurally related compound with similar pharmacological effects.

Uniqueness

(1R, 2R)-Pseudoephedrine-(S)-2-methylhydrocinnamamide stands out due to its specific stereochemistry, which imparts unique chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in both research and industrial applications.

Eigenschaften

CAS-Nummer

352530-53-1

Molekularformel

C20H25NO2

Molekulargewicht

311.4 g/mol

IUPAC-Name

(2S)-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N,2-dimethyl-3-phenylpropanamide

InChI

InChI=1S/C20H25NO2/c1-15(14-17-10-6-4-7-11-17)20(23)21(3)16(2)19(22)18-12-8-5-9-13-18/h4-13,15-16,19,22H,14H2,1-3H3/t15-,16+,19-/m0/s1

InChI-Schlüssel

YBSOZNKAYZZSLZ-FCEWJHQRSA-N

Isomerische SMILES

C[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@H](C)[C@@H](C2=CC=CC=C2)O

Kanonische SMILES

CC(CC1=CC=CC=C1)C(=O)N(C)C(C)C(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.